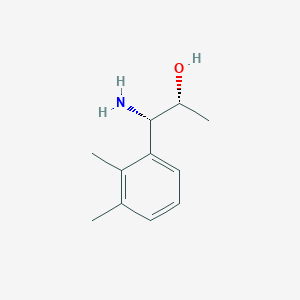

(1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL

Description

(1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is a chiral amino alcohol characterized by a 2,3-dimethylphenyl substituent attached to a propan-2-ol backbone with (1S,2R) stereochemistry. The stereochemistry of such compounds often influences their biological activity and binding affinity to molecular targets, though specific data for this compound remain unexplored in the available literature .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(2,3-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-7-5-4-6-10(8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1 |

InChI Key |

LQJKVQHXUMMTPL-MWLCHTKSSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@@H]([C@@H](C)O)N)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C(C)O)N)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Common Starting Materials

| Starting Material | Role | Source/Availability |

|---|---|---|

| 2,3-Dimethylbenzaldehyde | Aromatic aldehyde precursor | Commercially available |

| Chiral amino alcohol precursors | Chiral backbone for stereochemistry | Synthesized or derived from natural sources |

| Reducing agents (e.g., NaBH4, LiAlH4) | Reduction of imines or carbonyls | Commercially available |

Preparation Methods

Reductive Amination

A widely employed method is the reductive amination of 2,3-dimethylbenzaldehyde with an appropriate amine source. This reaction forms an imine intermediate, which is then reduced to the corresponding amino alcohol.

Procedure: The aldehyde is reacted with ammonia or a primary amine under mild conditions to form an imine or iminium ion intermediate. Subsequently, a reducing agent such as sodium borohydride or catalytic hydrogenation is applied to reduce the imine to the amino alcohol.

Stereochemical Control: To achieve the (1S,2R) configuration, chiral catalysts or auxiliaries are employed. Asymmetric reductive amination using chiral transition-metal complexes or organocatalysts can induce enantioselectivity.

Industrial Scale: Continuous flow reactors are often used to enhance reaction efficiency and reproducibility, allowing for better control over temperature and reaction time, thus improving enantiomeric excess and yield.

Chiral Resolution

When racemic mixtures are obtained, chiral resolution methods are used to isolate the desired (1S,2R) enantiomer.

Diastereomeric Salt Formation: The racemic amino alcohol is reacted with a chiral resolving agent such as N-tosyl-leucine enantiomers to form diastereomeric salts, which differ in solubility and can be separated by crystallization or filtration.

Enzymatic Resolution: Enzymes like lipases can selectively react with one enantiomer in a racemic mixture, allowing for separation based on differential reactivity.

Advantages: These methods can yield highly pure enantiomers but may require additional steps and generate waste.

Asymmetric Synthesis via Biocatalysis

Recent advances include enzymatic cascades converting amino acid precursors into chiral amino alcohols.

Example: Multi-enzyme cascades starting from l-phenylalanine analogs have been demonstrated to produce enantiopure amino alcohols through sequential enzymatic steps involving deamination, epoxide hydrolysis, and transamination.

Benefits: High stereoselectivity and mild reaction conditions, with potential for sustainable and scalable synthesis.

Reaction Conditions and Catalysts

| Method | Key Reagents/Catalysts | Conditions | Yield & Enantioselectivity |

|---|---|---|---|

| Reductive Amination | NaBH4, Pd/C, chiral ligands | Room temp to 50°C, pH neutral | High yield, enantioselectivity depends on catalyst |

| Chiral Resolution | N-tosyl-leucine enantiomers | Alcohol solvents, crystallization | High enantiomeric purity (>99%) |

| Enzymatic Cascades | ω-Transaminases, alcohol dehydrogenases | Mild aqueous conditions, pH 6-8 | Yields up to 70%, ee > 98% |

Analytical Validation of Stereochemistry

X-ray Crystallography: Provides unambiguous determination of absolute configuration.

Chiral HPLC: Used to measure enantiomeric excess and purity.

NMR Spectroscopy: NOESY or ROESY experiments confirm spatial arrangements of protons related to stereochemistry.

Optical Rotation: Comparison with literature values for related compounds confirms stereochemical identity.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Reductive Amination | Direct formation of chiral amino alcohol | Efficient, adaptable to scale | Requires chiral catalysts |

| Chiral Resolution | Separation of enantiomers via salt formation | High purity enantiomers | Additional steps, waste generation |

| Enzymatic Synthesis | Multi-enzyme cascades from amino acid precursors | High stereoselectivity, green chemistry | Enzyme availability, optimization needed |

Research Findings and Developments

Studies have demonstrated that the use of chiral transition-metal catalysts in reductive amination can achieve high enantiomeric excess (>95%) for similar amino alcohols.

Enzymatic methods have been successfully applied to produce optically pure amino alcohols with yields around 70% and enantiomeric excess exceeding 98%, indicating promising routes for sustainable synthesis.

Industrial processes increasingly favor continuous flow reactors combined with chiral catalysts to improve scalability and reduce costs.

This comprehensive overview of the preparation methods for this compound highlights the importance of stereochemical control through asymmetric synthesis, chiral resolution, and biocatalysis. The choice of method depends on the desired scale, purity, and environmental considerations. Analytical techniques ensure the stereochemical integrity of the product, critical for its application in pharmaceutical and chemical research.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its therapeutic effects, such as neurotransmitter pathways in the case of potential central nervous system activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL with similar compounds, highlighting substituent effects on molecular weight, hydrophobicity, and predicted physicochemical properties.

Key Observations :

- Halogen atoms (Br, Cl, F) enhance molecular weight and lipophilicity, which may improve membrane permeability .

- Heterocyclic vs. Aromatic Substituents: The furyl derivative (C₇H₁₁NO₂) exhibits a lower molecular weight and predicted boiling point compared to aryl-substituted analogues, likely due to reduced van der Waals interactions .

Biological Activity

(1S,2R)-1-Amino-1-(2,3-dimethylphenyl)propan-2-OL is a chiral compound characterized by its unique structure that includes an amino group and a secondary alcohol. The molecular formula is with a molecular weight of approximately 179.26 g/mol. This compound's stereochemistry and substitution pattern on the aromatic ring are crucial for its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that its hydrophobic properties, due to the presence of two methyl groups on the aromatic ring, enhance its binding affinity to proteins and enzymes.

Pharmacological Effects

- Anticancer Activity : Preliminary studies indicate that this compound exhibits selective anticancer properties. In vitro assays have shown that it can decrease the viability of specific cancer cell lines, such as Caco-2 colorectal adenocarcinoma cells, suggesting potential for therapeutic applications in oncology .

- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of this compound against various Gram-negative bacteria. This activity may be linked to its structural features that facilitate interaction with bacterial membranes .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, although further research is needed to elucidate the underlying mechanisms and confirm these findings.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its stereochemistry and the presence of substituents on the phenyl ring. Variations in these structural features can lead to different pharmacological profiles:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (1R,2S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-ol | 1270089-20-7 | Similar structure but different stereochemistry |

| (1S,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-ol | 1270278-98-2 | Variation in substitution pattern on the phenyl ring |

| (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol | 55295100 | Another stereoisomer with potential different activity |

Anticancer Studies

In a recent study involving various compounds similar to this compound, researchers exposed A549 and Caco-2 cells to different concentrations of these compounds. The results indicated that:

- Caco-2 Cells : Showed a significant reduction in viability (39.8% decrease compared to untreated controls) when treated with this compound at 100 µM .

This suggests that the compound may possess selective toxicity towards certain types of cancer cells.

Antimicrobial Activity Evaluation

A separate investigation assessed the antimicrobial efficacy of this compound against common pathogens. The study found:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.